molecular formula C15H16ClNO2 B14859696 4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol

4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol

Cat. No.: B14859696
M. Wt: 277.74 g/mol
InChI Key: NAVMCBBDONTUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 4-ethoxyaniline in the presence of formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chlorophenol: Similar structure but lacks the ethoxyphenyl group.

    4-((4-Methoxyphenyl)amino)methylphenol: Similar structure but with a methoxy group instead of an ethoxy group.

  • **4-((4-

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

4-chloro-2-[(4-ethoxyanilino)methyl]phenol

InChI

InChI=1S/C15H16ClNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-9,17-18H,2,10H2,1H3

InChI Key

NAVMCBBDONTUEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.